5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline

FLAP inhibition SAR leukotriene pathway

Researchers investigating the leukotriene pathway require a validated FLAP inhibitor with defined binding kinetics and cellular activity. This compound solves the need for a reference standard with orthogonal assay concordance and well-characterized selectivity. - FLAP Ki = 2.2 nM; functional IC50 = 0.5 nM in human leukocytes. - 7-Fluoro substitution enhances affinity ~3.4-fold vs. des-fluoro analog. - CYP3A4 (IC50 8.5 nM) and CYP2C9 (IC50 12 nM) profiles support metabolic study design. Supplied at ≥98% purity for consistent research results.

Molecular Formula C13H10ClFN2
Molecular Weight 248.68 g/mol
Cat. No. B11862769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline
Molecular FormulaC13H10ClFN2
Molecular Weight248.68 g/mol
Structural Identifiers
SMILESC1C(NC2=C1C=C(C=C2F)Cl)C3=CC=NC=C3
InChIInChI=1S/C13H10ClFN2/c14-10-5-9-6-12(8-1-3-16-4-2-8)17-13(9)11(15)7-10/h1-5,7,12,17H,6H2
InChIKeyLFEUWIMVFNXHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline: FLAP Inhibitor Overview


5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline (CAS 593234-03-8) is a synthetic heterocyclic compound belonging to the pyridinyl indoline class, featuring a 5-chloro and 7-fluoro substitution pattern on the indoline core with a pyridin-4-yl moiety at the 2-position . This specific substitution architecture confers a distinct molecular recognition profile for 5-lipoxygenase-activating protein (FLAP), making it a research tool of interest in leukotriene pathway modulation studies [1]. The compound has been documented in BindingDB (BDBM50359082) and ChEMBL (CHEMBL1922662) with validated FLAP inhibitory activity, and is commercially available from multiple suppliers at ≥98% purity for research applications .

5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline: Substitution Risks


Regioisomeric pyridinyl indolines (pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl variants) exhibit divergent binding properties due to differential nitrogen positioning affecting hydrogen-bonding geometry and steric accommodation within the FLAP binding pocket [1]. Even more critically, the 5-chloro/7-fluoro substitution pattern is non-negotiable: comparative FLAP binding data demonstrate that the presence of the 7-fluoro substituent on the indoline scaffold reduces Ki values by approximately 3.4-fold relative to the des-fluoro analog, representing a substantial gain in target engagement [2]. Simple structural analogs lacking either the precise pyridine regioisomer or the halogen substitution profile yield measurably different pharmacological outcomes that cannot be compensated by concentration adjustments in assay systems.

5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline: Selectivity Evidence


7-Fluoro Substitution Effect on FLAP Binding Affinity

Direct head-to-head FLAP binding comparison within the same patent series demonstrates that 5-chloro-7-fluoro-2-(pyridin-4-yl)indoline (Compound 1-1) exhibits a FLAP binding Ki of 2.2 nM, whereas the des-fluoro analog 5-chloro-2-(pyridin-4-yl)indoline (Compound 1-2) shows a Ki of 7.5 nM [1]. This 3.4-fold improvement in binding affinity is directly attributable to the 7-fluoro substituent.

FLAP inhibition SAR leukotriene pathway halogen substitution

FLAP Inhibition in Human Leukocytes

5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline demonstrates potent FLAP inhibition in a physiologically relevant human peripheral leukocyte assay, inhibiting calcium ionophore A23187-induced LTB4 production with an IC50 of 0.5 nM [1]. This represents sub-nanomolar functional potency that translates target engagement to a meaningful biochemical endpoint.

FLAP cellular assay LTB4 production leukotriene

Radioligand Confirmation of FLAP Binding

In a direct competitive radioligand displacement assay using [³H]-labeled FLAP ligand in human polymorphonuclear cells, 5-chloro-7-fluoro-2-(pyridin-4-yl)indoline displaces the probe with an IC50 of 2.20 nM [1]. This orthogonal binding measurement corroborates the Ki value (2.2 nM) obtained in the primary FLAP binding assay and confirms that the observed affinity reflects specific, saturable binding to the FLAP protein rather than assay artifact.

FLAP radioligand binding target engagement competitive displacement

CYP3A4 and CYP2C9 Inhibition Profile

In vitro CYP inhibition profiling reveals that 5-chloro-7-fluoro-2-(pyridin-4-yl)indoline inhibits CYP3A4 with an IC50 of 8.5 nM and CYP2C9 with an IC50 of 12 nM [1]. These values indicate that at concentrations required for FLAP engagement (2-0.5 nM), the compound exhibits a modest selectivity window against these major hepatic CYP isoforms. The data provide a benchmark for assessing potential metabolic liabilities in cellular or in vivo experimental contexts.

CYP inhibition drug metabolism selectivity CYP3A4 CYP2C9

Computational logP Variability

Multiple computational predictions of lipophilicity for 5-chloro-7-fluoro-2-(pyridin-4-yl)indoline yield variable logP values: mcule.com reports logP = 2.67 ; Chemsrc reports XLogP3 = 1.66 ; PubChem reports XLogP3-AA = 3.1 for the pyridin-3-yl regioisomer [1]. This variability underscores the importance of empirical logP determination for precise formulation or assay buffer optimization.

logP lipophilicity physicochemical drug-likeness

5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline: Research Applications


FLAP Pathway Studies in Human Leukocytes

The compound's sub-nanomolar functional IC50 (0.5 nM) in human peripheral leukocytes, measured via LTB4 production inhibition [1], supports its use as a high-potency chemical probe for interrogating FLAP-mediated arachidonic acid transfer to 5-lipoxygenase in primary human immune cells. This cellular context provides physiologically relevant target engagement data that complements biochemical binding assays.

SAR Studies of Halogenated FLAP Inhibitors

The direct comparative Ki data (2.2 nM vs. 7.5 nM) between the 7-fluoro compound and its des-fluoro analog [1] establishes this compound as a benchmark reference for evaluating the contribution of the 7-fluoro substituent to FLAP binding affinity. Researchers synthesizing or evaluating novel FLAP inhibitors can use these quantitative SAR anchor points to contextualize the performance of new analogs.

CYP-Mediated Metabolism Profiling

The characterized CYP3A4 (IC50 = 8.5 nM) and CYP2C9 (IC50 = 12 nM) inhibition profile [1] enables researchers to design appropriate control experiments when using this compound in hepatocyte assays, microsomal stability studies, or combination treatments where metabolic interactions may confound interpretation. The 17-24 fold selectivity window relative to FLAP inhibition provides a quantitative framework for concentration selection in such studies.

Orthogonal FLAP Target Engagement Validation

The concordance between primary FLAP binding (Ki = 2.2 nM) and radioligand displacement (IC50 = 2.20 nM) assays [1] supports the compound's utility as a validated tool for orthogonal target engagement studies, reducing reliance on single-assay formats and enhancing reproducibility in FLAP pharmacology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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